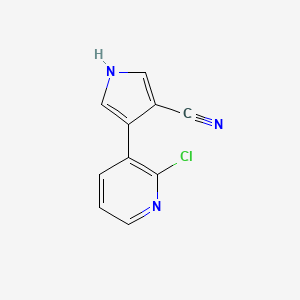
4-(2-Chloropyridin-3-yl)-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloropyridin-3-yl)-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a pyrrole ring with a cyano group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropyridin-3-yl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 2-chloropyridine with a suitable pyrrole derivative under specific conditions. One common method involves the use of organolithium reagents to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
4-(2-Chloropyridin-3-yl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium compounds and Grignard reagents, typically in an anhydrous solvent like THF.
Oxidation: Reagents such as manganese dioxide or other oxidizing agents can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the nitrogen atoms.
科学的研究の応用
4-(2-Chloropyridin-3-yl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(2-Chloropyridin-3-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-(2-Chloropyridin-3-ylsulfonyl)morpholine
- 2-Chloro-4-pyridinyl)methanol
- 4-[(2-Chloropyridin-3-yl)carbonyl]morpholine
Uniqueness
4-(2-Chloropyridin-3-yl)-1H-pyrrole-3-carbonitrile is unique due to its combination of a pyridine ring with a chlorine substituent and a pyrrole ring with a cyano group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
特性
CAS番号 |
87388-69-0 |
|---|---|
分子式 |
C10H6ClN3 |
分子量 |
203.63 g/mol |
IUPAC名 |
4-(2-chloropyridin-3-yl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C10H6ClN3/c11-10-8(2-1-3-14-10)9-6-13-5-7(9)4-12/h1-3,5-6,13H |
InChIキー |
JOBRHSXCBGAKNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)Cl)C2=CNC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({5-Methoxy-2-[(trimethylsilyl)ethynyl]phenyl}methoxy)(trimethyl)silane](/img/structure/B14396780.png)
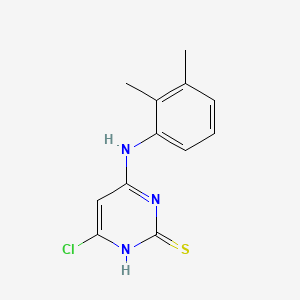
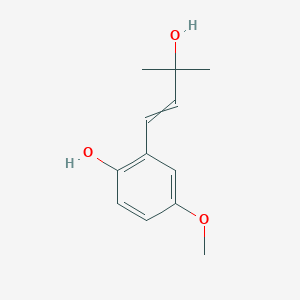
![5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14396792.png)

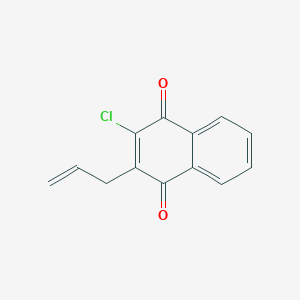
![5,12-Dimethoxynaphtho[2,3-a]azulene](/img/structure/B14396805.png)
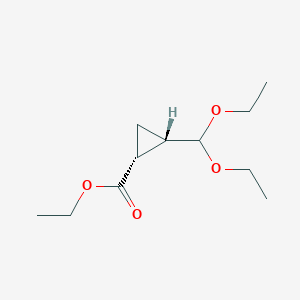


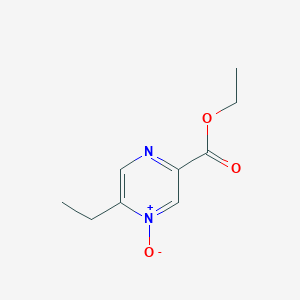

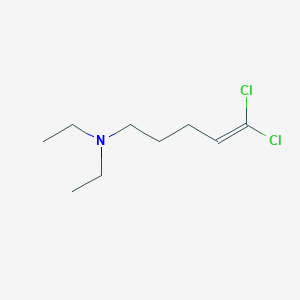
![1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14396861.png)
